molecular formula C23H17FN2O3S2 B2703300 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine CAS No. 1115337-53-5

3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine

Cat. No.: B2703300
CAS No.: 1115337-53-5
M. Wt: 452.52
InChI Key: COCJNMWGLWLXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine is a thiophene-based compound featuring a sulfonyl group at position 3, a 4-fluorobenzoyl moiety at position 5, and a phenyl-substituted amine at the N2 position. This structure combines aromatic sulfonyl and fluorinated benzoyl groups, which are common pharmacophores in medicinal chemistry for enhancing binding affinity and metabolic stability. The compound's molecular formula is C24H17FN2O3S2, with a molecular weight of 488.53 g/mol.

Properties

IUPAC Name

[3-amino-5-anilino-4-(benzenesulfonyl)thiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3S2/c24-16-13-11-15(12-14-16)20(27)21-19(25)22(31(28,29)18-9-5-2-6-10-18)23(30-21)26-17-7-3-1-4-8-17/h1-14,26H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJNMWGLWLXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile in the presence of elemental sulfur.

    Introduction of the Benzenesulfonyl Group: This step can be achieved through sulfonylation, where the thiophene ring is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenyl Group: The phenyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Sulfonyl Group N2-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine (Target) Benzenesulfonyl (C6H5SO2) Phenyl (C6H5) C24H17FN2O3S2 488.53 Baseline structure; moderate lipophilicity due to absence of alkyl groups.
N2-(2,5-Difluorophenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine 4-Methylbenzenesulfonyl 2,5-Difluorophenyl C24H17F3N2O3S2 502.53 Increased fluorine content enhances electronegativity and metabolic stability.
N2-(2,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine 4-Methoxybenzenesulfonyl 2,4-Dimethylphenyl C26H23FN2O4S2 526.60 Methoxy group improves solubility; methyl groups increase steric bulk.

Structural and Functional Insights

  • Sulfonyl Group Modifications: The benzenesulfonyl group in the target compound provides a balance between hydrophobicity and electronic effects. The 4-methoxybenzenesulfonyl group in introduces a polar methoxy group, which may improve aqueous solubility .
  • N2-Substituent Effects: The phenyl group in the target compound offers minimal steric hindrance, while the 2,5-difluorophenyl in introduces electron-withdrawing fluorine atoms that could influence binding interactions.
  • Fluorobenzoyl Moiety :
    • All three compounds retain the 4-fluorobenzoyl group, which is critical for π-π stacking interactions and metabolic resistance due to fluorine's electronegativity .

Spectral Characterization

Key spectral data for structural confirmation include:

  • IR Spectroscopy : Absorption bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) in precursor compounds, with tautomerism observed in triazole derivatives .
  • NMR : Distinct proton environments for sulfonyl, fluorobenzoyl, and N2-substituents, aiding in regiochemical assignment .

Biological Activity

3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the areas of antiviral and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H16FN3O2S\text{C}_{18}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a thiophene ring, which is known for its electron-rich properties, making it a favorable scaffold for various biological activities. The presence of the benzenesulfonyl and fluorobenzoyl groups enhances its pharmacological profile.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against flaviviruses. A study highlighted that thiophene derivatives could inhibit viral replication, suggesting that this compound may share similar mechanisms of action .

Case Study: Flavivirus Inhibition

  • Methodology : The antiviral activity was evaluated using cell culture systems infected with flaviviruses.
  • Results : Compounds demonstrated significant reductions in viral load, indicating potential as therapeutic agents against viral infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that related thiophene derivatives possess antitumor activity by inducing apoptosis in cancer cell lines.

Research Findings

  • Cell Lines Tested : Various human cancer cell lines, including A549 (lung cancer) and HCC827.
  • Mechanism of Action :
    • Induction of apoptosis through mitochondrial pathways.
    • Inhibition of cell proliferation was assessed using MTS assays.
  • IC50 Values :
    • A549: 6.26±0.33μM6.26\pm 0.33\mu M
    • HCC827: 6.48±0.11μM6.48\pm 0.11\mu M

These values indicate that the compound is effective in low concentrations, making it a promising candidate for further development in cancer therapy .

Comparative Biological Activity Table

Activity TypeCell Line/PathogenIC50 Value (µM)Mechanism
AntiviralFlavivirusNot specifiedViral replication inhibition
AnticancerA5496.26 ± 0.33Apoptosis induction
AnticancerHCC8276.48 ± 0.11Apoptosis induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.